molecular formula C14H17BrN4O B6478467 6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine CAS No. 882670-80-6

6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine

Cat. No.: B6478467
CAS No.: 882670-80-6
M. Wt: 337.21 g/mol
InChI Key: HHCYLXCWMOJFHU-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine is a chemical compound with a quinazoline core structure Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine typically involves the reaction of 6-bromoquinazolinone with 2-(morpholin-4-yl)ethylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction may be conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the quinazoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinazoline derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The quinazoline core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

    6-bromoquinazolinone: A precursor in the synthesis of 6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine.

    2-(morpholin-4-yl)ethylamine: Another precursor used in the synthesis.

    Other Quinazoline Derivatives: Compounds with similar core structures but different substituents, such as 6-chloroquinazoline or 6-fluoroquinazoline.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-bromo-N-(2-morpholin-4-ylethyl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O/c15-12-1-2-13-11(9-12)10-17-14(18-13)16-3-4-19-5-7-20-8-6-19/h1-2,9-10H,3-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCYLXCWMOJFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC=C3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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